An In-depth Technical Guide to 3-(Trifluoromethyl)benzyl bromide: Physical Properties and Synthetic Applications
An In-depth Technical Guide to 3-(Trifluoromethyl)benzyl bromide: Physical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)benzyl bromide, also known as α'-Bromo-α,α,α-trifluoro-m-xylene, is a substituted aromatic organic compound with significant applications in synthetic organic chemistry. Its utility primarily stems from the presence of the reactive benzyl (B1604629) bromide moiety and the electron-withdrawing trifluoromethyl group, which influences its reactivity and the properties of molecules synthesized from it. This guide provides a comprehensive overview of the physical properties of 3-(trifluoromethyl)benzyl bromide, a representative synthetic protocol, and its role as a versatile building block in the preparation of more complex molecules.
Core Physical and Chemical Properties
3-(Trifluoromethyl)benzyl bromide is a colorless to light yellow liquid under standard conditions.[1] The key physical and chemical data for this compound are summarized in the table below, providing a valuable resource for laboratory and industrial applications.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆BrF₃ | [2] |
| Molecular Weight | 239.03 g/mol | |
| CAS Number | 402-23-3 | |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 69 °C at 4 mmHg | |
| Density | 1.565 g/mL at 25 °C | |
| Refractive Index | n20/D 1.492 | |
| Flash Point | 88 °C (190.4 °F) - closed cup | |
| Solubility | Sparingly soluble in water. | [3] Miscible with benzene, carbon tetrachloride, ethanol, and ether.[4] |
Synthesis of 3-(Trifluoromethyl)benzyl bromide
The most common method for the synthesis of 3-(trifluoromethyl)benzyl bromide is the free-radical bromination of 3-(trifluoromethyl)toluene. This reaction selectively targets the benzylic position due to the stability of the resulting benzyl radical, which is further influenced by the trifluoromethyl group.
Experimental Protocol: Free-Radical Bromination
This protocol describes a representative method for the synthesis of 3-(trifluoromethyl)benzyl bromide.
Materials:
-
3-(Trifluoromethyl)toluene
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or benzoyl peroxide)
-
Anhydrous solvent (e.g., carbon tetrachloride or (trifluoromethyl)benzene)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for reflux and workup
Procedure:
-
Reaction Setup: A round-bottom flask is charged with 3-(trifluoromethyl)toluene, N-bromosuccinimide (1.0-1.1 equivalents), and a catalytic amount of a radical initiator. The flask is fitted with a reflux condenser and placed under an inert atmosphere.
-
Reaction Execution: The reaction mixture is heated to reflux in the anhydrous solvent. The reaction is initiated by the thermal decomposition of the radical initiator. Progress can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The succinimide (B58015) byproduct is removed by filtration. The filtrate is then washed sequentially with water and brine to remove any remaining impurities.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 3-(trifluoromethyl)benzyl bromide.
Caption: Synthetic workflow for 3-(Trifluoromethyl)benzyl bromide.
Applications in Organic Synthesis
3-(Trifluoromethyl)benzyl bromide is a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals.[3] The trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of the final products. One notable application is in the synthesis of the anticoagulant rodenticide, flocoumafen.
Caption: Role as a synthetic building block.
Safety and Handling
3-(Trifluoromethyl)benzyl bromide is a corrosive and combustible liquid that causes severe skin burns and eye damage. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Storage should be in a tightly closed container in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames. It is incompatible with strong oxidizing agents and strong bases.
Conclusion
3-(Trifluoromethyl)benzyl bromide is a valuable reagent for the introduction of the 3-(trifluoromethyl)benzyl moiety in organic synthesis. Its well-defined physical properties and established synthetic routes make it a reliable building block for the development of new chemical entities in the pharmaceutical and agrochemical industries. Proper handling and storage are crucial to ensure laboratory safety.
